Donitriptan hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

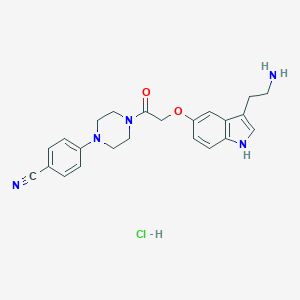

IUPAC Name |

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENQGQAPOYDOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168973 |

Source

|

| Record name | F 11356 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170911-68-9 |

Source

|

| Record name | Donitriptan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F 11356 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170911-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONITRIPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Donitriptan Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Donitriptan (hydrochloride), a novel arylpiperazine derivative of 5-hydroxytryptamine (5-HT), is a potent and high-efficacy agonist for the 5-HT1B and 5-HT1D receptors.[1][2][3] Developed with the rationale of overcoming the limitations of existing triptans by exhibiting higher intrinsic activity, donitriptan has demonstrated a distinct preclinical pharmacological profile. This guide provides a comprehensive technical overview of the mechanism of action of donitriptan hydrochloride, detailing its receptor binding and functional activity, the associated signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Core Mechanism of Action: High-Efficacy 5-HT1B/1D Receptor Agonism

The primary mechanism of action of donitriptan is its function as a potent and selective high-efficacy agonist at both the 5-HT1B and 5-HT1D serotonin receptors.[1][4] This high intrinsic activity distinguishes it from many first and second-generation triptans, which are often partial agonists.[5] The agonism at these receptors is believed to confer its anti-migraine effects through a multi-faceted approach:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial and dural blood vessels leads to their constriction. This is a cornerstone of the triptan class of drugs in aborting a migraine attack.[6] Donitriptan has been shown to induce potent and long-lasting carotid vasoconstrictor responses.[1]

-

Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).[6] This action dampens neurogenic inflammation, a key process in the pathophysiology of migraine.

-

Inhibition of Nociceptive Neurotransmission: Donitriptan's action at 5-HT1B/1D receptors within the trigeminal nucleus caudalis in the brainstem is thought to inhibit the transmission of pain signals from the trigeminovascular system to higher brain centers.[6][7]

Quantitative Pharmacological Profile

The potency and efficacy of donitriptan have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional potencies of donitriptan, with comparative data for other triptans where available.

Table 1: Receptor Binding Affinities (pKi) of Triptans at Human 5-HT Receptors

| Compound | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT7 |

| Donitriptan | 9.4 | 9.3 | 6.5 | <5.0 | 7.6 | 7.1 | 6.1 |

| Sumatriptan | 7.3 | 8.2 | <5.5 | 6.8 | 8.4 | <5.0 | 6.1 |

| Zolmitriptan | 8.0 | 8.6 | 6.9 | 6.5 | 8.5 | 6.2 | 6.5 |

| Rizatriptan | 7.7 | 8.2 | 6.4 | 6.4 | 7.1 | <5.0 | 5.8 |

| Naratriptan | 7.5 | 8.5 | 7.0 | 6.6 | 7.7 | 5.8 | 6.2 |

| Eletriptan | 8.1 | 8.5 | 7.5 | 7.1 | 8.3 | 6.8 | 6.9 |

| Almotriptan | 7.5 | 8.4 | 6.1 | 6.2 | 7.0 | <5.0 | 6.5 |

| Frovatriptan | 7.8 | 7.8 | 5.8 | <5.0 | 6.2 | <5.0 | 7.1 |

Data compiled from various sources. pKi = -log(Ki). Higher values indicate greater affinity.

Table 2: Functional Agonist Potency (pEC50) and Efficacy (Emax) of Triptans

| Compound | Receptor | Assay | pEC50 | Emax (% of 5-HT) |

| Donitriptan | h 5-HT1B | [35S]GTPγS | 8.4 | 100 |

| h 5-HT1D | [35S]GTPγS | 8.9 | 100 | |

| Sumatriptan | h 5-HT1B | [35S]GTPγS | 7.4 | 75 |

| h 5-HT1D | [35S]GTPγS | 7.8 | 80 | |

| Zolmitriptan | h 5-HT1B | [35S]GTPγS | 7.9 | 85 |

| h 5-HT1D | [35S]GTPγS | 8.1 | 90 | |

| Rizatriptan | h 5-HT1B | [35S]GTPγS | 7.6 | 80 |

| h 5-HT1D | [35S]GTPγS | 7.9 | 85 |

Data represents typical values from the literature. pEC50 = -log(EC50). Emax values are relative to the maximal effect of serotonin (5-HT).

Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, donitriptan initiates a cascade of intracellular events upon binding to 5-HT1B and 5-HT1D receptors. These receptors are primarily coupled to the Gi/o family of G-proteins.

Canonical Gi/o Signaling Pathway

The activation of Gi/o proteins by the donitriptan-bound receptor leads to the following key events:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit, upon dissociation from the Gβγ dimer, inhibits the activity of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8]

-

Modulation of Ion Channels: The dissociated Gβγ subunit can directly modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated Ca2+ channels, which reduces neurotransmitter release.

Key Preclinical Experiments and Methodologies

The pharmacological profile of donitriptan was established through a series of in vitro and in vivo experiments. Below are detailed representative protocols for these key assays.

In Vitro Assays

These assays determine the affinity of donitriptan for its target receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of donitriptan for 5-HT1B and 5-HT1D receptors.

-

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from C6 glioma cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors. Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Competition Binding: A fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled donitriptan.

-

Incubation: The reaction is carried out in a final volume of 250 µL in 96-well plates and incubated for 60 minutes at 25°C.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of donitriptan that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

These assays measure the functional consequence of receptor activation by donitriptan.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of donitriptan in activating G-protein signaling.

-

[35S]GTPγS Binding Assay Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Components: Membranes are incubated in an assay buffer containing GDP (to promote the exchange reaction), [35S]GTPγS, and varying concentrations of donitriptan.

-

Incubation: The reaction mixture is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve. The Emax is often expressed as a percentage of the maximal stimulation produced by 5-HT.[9]

-

-

Forskolin-Induced cAMP Accumulation Assay Protocol:

-

Cell Culture: Intact C6 cells expressing the receptor of interest are seeded in 96-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are then treated with varying concentrations of donitriptan in the presence of forskolin (an adenylyl cyclase activator). Donitriptan's inhibition of the forskolin-stimulated cAMP production is measured.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: The IC50 value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.

-

This assay assesses the effect of donitriptan on neuronal excitability.

-

Objective: To measure donitriptan's ability to induce hyperpolarizing currents in trigeminal ganglion neurons.

-

Experimental Protocol:

-

Neuron Isolation: Trigeminal ganglia are dissected from guinea pigs and enzymatically dissociated to obtain primary sensory neurons.

-

Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are made from individual neurons.

-

Drug Application: Donitriptan is applied to the neuron via the bath solution.

-

Data Acquisition: The membrane current is recorded in response to drug application. An outward current at a holding potential of -60 mV indicates a hyperpolarizing effect, likely due to the activation of K+ channels.

-

Data Analysis: The amplitude and duration of the donitriptan-induced current are measured and compared to those induced by other triptans, such as sumatriptan.[1]

-

Ex Vivo and In Vivo Models

This ex vivo model is used to assess the vasoconstrictor properties of 5-HT receptor agonists.

-

Objective: To determine the potency and efficacy of donitriptan in causing vasoconstriction.

-

Experimental Protocol:

-

Tissue Preparation: The saphenous vein is isolated from a rabbit and cut into rings.

-

Organ Bath Setup: The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isometric Tension Recording: Changes in isometric tension are recorded using a force transducer.

-

Cumulative Concentration-Response Curve: Cumulative concentrations of donitriptan are added to the organ bath, and the resulting contractile response is recorded.

-

Data Analysis: A concentration-response curve is constructed, and the pEC50 and Emax values are determined.

-

This in vivo model evaluates the hemodynamic effects of donitriptan on the carotid circulation.

-

Objective: To measure the effect of intravenous donitriptan on carotid blood flow and vascular resistance.

-

Experimental Protocol:

-

Animal Preparation: Pigs are anesthetized, and catheters are placed for drug administration and blood pressure monitoring. A flow probe is placed around the common carotid artery to measure blood flow.

-

Drug Administration: Donitriptan is administered intravenously in a cumulative dose-dependent manner.

-

Hemodynamic Monitoring: Carotid blood flow, arterial blood pressure, and heart rate are continuously recorded.

-

Data Analysis: The percentage decrease in carotid blood flow and the increase in carotid vascular resistance are calculated for each dose of donitriptan.[10]

-

This model assesses the effects of orally administered donitriptan on carotid hemodynamics in a conscious state, which is more physiologically relevant.

-

Objective: To measure the duration and magnitude of the effect of oral donitriptan on unilateral carotid blood flow.

-

Experimental Protocol:

-

Animal Preparation: Dogs are chronically instrumented with a flow probe on a carotid artery.

-

Drug Administration: Donitriptan is administered orally.

-

Hemodynamic Monitoring: Carotid blood flow and heart rate are monitored for several hours post-dosing.

-

Data Analysis: The time course and magnitude of the decrease in carotid blood flow are determined.[1][11]

-

Conclusion

This compound is a selective 5-HT1B/1D receptor agonist characterized by its high potency and, notably, its high intrinsic activity, acting as a full agonist at these receptors. This pharmacological profile, established through a range of in vitro, ex vivo, and in vivo studies, suggests a robust capacity to induce cranial vasoconstriction and inhibit key pathways in the pathophysiology of migraine. The detailed methodologies provided in this guide offer a framework for the continued investigation and comparison of donitriptan and other anti-migraine therapeutics. The comprehensive quantitative data and pathway visualizations aim to support researchers and drug development professionals in their efforts to advance the understanding and treatment of migraine. Although donitriptan's development was discontinued, its unique high-efficacy profile remains an important reference point in the ongoing search for improved anti-migraine agents.[4]

References

- 1. Comparative effects of frovatriptan and sumatriptan on coronary and internal carotid vascular haemodynamics in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Triptans, 5-HT1B/1D Receptor Agonists in the Acute Treatment of Migraines | Anesthesia Key [aneskey.com]

- 5. Present and future of 5-HT receptor agonists as antimigraine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Pharmacological analysis of G-protein activation mediated by guinea-pig recombinant 5-HT1B receptors in C6-glial cells: similarities with the human 5-HT1B receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of donitriptan on carotid haemodynamics and cardiac output distribution in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Donitriptan, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Donitriptan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan hydrochloride, a potent and selective 5-HT1B/1D receptor agonist, has been a subject of interest in the development of anti-migraine therapeutics. This document provides a comprehensive overview of the primary synthetic pathways for this compound, commencing from the readily available starting material, serotonin. The synthesis involves two main strategies, each comprising a multi-step process including protection, alkylation, coupling, and deprotection reactions. This guide presents detailed experimental methodologies, quantitative data, and visual representations of the synthetic routes to aid in the understanding and potential replication of these processes in a research and development setting.

Introduction

Donitriptan, chemically known as 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile, is a tryptamine derivative developed for the acute treatment of migraine. Its therapeutic effect is attributed to its high affinity and agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The synthesis of this compound has been approached through two primary, efficient pathways, both originating from serotonin (5-hydroxytryptamine). These routes offer flexibility in the introduction of the key structural motifs of the final compound. This guide will elaborate on these two synthetic strategies, providing a detailed examination of the chemical transformations and experimental conditions involved.

Synthetic Pathway Overview

The synthesis of this compound primarily revolves around two strategic approaches, both utilizing serotonin as the foundational starting material.

Pathway 1: Acetic Acid Intermediate Route

This pathway proceeds through the formation of a key intermediate, 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid. This intermediate is then coupled with a phenylpiperazine derivative, followed by deprotection to yield the final product.

Pathway 2: Chloroacetyl Piperazine Intermediate Route

The second pathway involves the initial preparation of a chloroacetyl piperazine derivative. This activated intermediate is then condensed with N-Boc protected serotonin, followed by a final deprotection step to afford this compound.

Pathway 1: Acetic Acid Intermediate Route - Detailed Synthesis

This synthetic route is a three-step process from serotonin to the key carboxylic acid intermediate, which is then further elaborated to Donitriptan.

Step 1: N-Boc Protection of Serotonin

The synthesis begins with the protection of the primary amine of serotonin using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent its participation in subsequent reactions.

Step 2: O-Alkylation with Methyl Bromoacetate

The hydroxyl group of the N-Boc-serotonin is then O-alkylated using methyl bromoacetate.

Step 3: Saponification

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide (KOH).

Step 4: Coupling with 4-(1-Piperazinyl)benzonitrile

The resulting carboxylic acid intermediate is coupled with 4-(1-piperazinyl)benzonitrile.

Step 5: Deprotection

The final step is the removal of the N-Boc protecting group under acidic conditions to yield Donitriptan, which is then converted to its hydrochloride salt.

A drug synthesis database indicates an overall yield of 81% for the initial three steps of this pathway.[1]

Pathway 2: Chloroacetyl Piperazine Intermediate Route - Detailed Synthesis

This alternative pathway introduces the piperazine moiety through a different intermediate.

Step 1: N-Boc Protection of Serotonin

Similar to the first pathway, the initial step involves the protection of the amino group of serotonin with a Boc group.

Step 2: Preparation of Chloroacetyl Piperazine Intermediate

4-(1-Piperazinyl)benzonitrile is reacted with chloroacetyl chloride in the presence of a base such as calcium carbonate to form the chloroacetyl piperazine intermediate.

Step 3: Condensation Reaction

The N-Boc-protected serotonin is then condensed with the chloroacetyl piperazine intermediate in the presence of potassium carbonate and potassium iodide in refluxing 2-butanone.[1]

Step 4: Deprotection

The final step involves the removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in toluene, to yield Donitriptan, which is subsequently converted to its hydrochloride salt.[1]

Data Presentation

| Pathway | Step | Reactants | Reagents | Solvent | Key Conditions | Product | Yield |

| 1 | 1 | Serotonin, Di-tert-butyl dicarbonate | NaOH | - | - | N-Boc-serotonin | - |

| 1 | 2 | N-Boc-serotonin, Methyl bromoacetate | - | - | O-alkylation | 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid methyl ester | - |

| 1 | 3 | Ester from Step 2 | KOH | - | Saponification | 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid | 81% (for steps 1-3)[1] |

| 1 | 4 | Acid from Step 3, 4-(1-Piperazinyl)benzonitrile | Coupling agents | - | Amide bond formation | N-Boc-Donitriptan | - |

| 1 | 5 | N-Boc-Donitriptan | Trifluoroacetic anhydride | - | Deprotection | Donitriptan | - |

| 2 | 1 | Serotonin, Di-tert-butyl dicarbonate | - | - | Protection | N-Boc-serotonin | - |

| 2 | 2 | 4-(1-Piperazinyl)benzonitrile, Chloroacetyl chloride | CaCO₃ | - | - | Chloroacetyl piperazine derivative | - |

| 2 | 3 | N-Boc-serotonin, Chloroacetyl piperazine derivative | K₂CO₃, KI | 2-Butanone | Reflux | N-Boc-Donitriptan | - |

| 2 | 4 | N-Boc-Donitriptan | TFA | Toluene | Deprotection | Donitriptan | - |

Note: Detailed quantitative data such as molar equivalents, reaction times, and specific temperatures are not fully available in the summarized literature. The information is based on descriptions found in drug synthesis databases and patent abstracts.

Experimental Protocols

The following are generalized experimental protocols based on the available literature. For precise and detailed procedures, consultation of the primary patents (EP 0729455, US 5726177, WO 9514004) is recommended.

Pathway 1: Acetic Acid Intermediate Route

-

Step 1-3: Synthesis of 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid: Serotonin is first protected with di-tert-butyl dicarbonate in the presence of sodium hydroxide. The resulting N-Boc-serotonin is then O-alkylated with methyl bromoacetate. The subsequent methyl ester is saponified using potassium hydroxide to yield the carboxylic acid intermediate.[1] The combined yield for these three steps is reported to be 81%.[1]

-

Step 4: Coupling Reaction: The carboxylic acid intermediate is coupled with a phenyl piperazine derivative to form the N-Boc-protected Donitriptan.

-

Step 5: Deprotection: The N-Boc protecting group is removed by treatment with trifluoroacetic anhydride to give the free amine, Donitriptan.[1]

Pathway 2: Chloroacetyl Piperazine Intermediate Route

-

Step 1: N-Boc Protection of Serotonin: The amino group of 3-(2-aminoethyl)-1H-indol-5-ol (serotonin) is protected with di-tert-butyl dicarbonate to give the corresponding carbamate.[1]

-

Step 2 & 3: Condensation: The protected serotonin is then condensed with a chloroacetyl piperazine derivative. This condensation is carried out using potassium carbonate and potassium iodide in refluxing 2-butanone to yield the protected Donitriptan.[1] The chloroacetyl piperazine intermediate is obtained by the reaction of 4-(1-piperazinyl)benzonitrile with chloroacetyl chloride in the presence of calcium carbonate.[1]

-

Step 4: Deprotection: The final product is obtained by deprotecting the N-Boc group with trifluoroacetic acid in toluene.[1]

Visualizations

References

Chemical properties of Donitriptan hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donitriptan hydrochloride is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches.[1] As a member of the triptan class of drugs, its primary mechanism of action involves cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides.[2] This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Properties

This compound is the hydrochloride salt of Donitriptan. Its chemical and physical properties are summarized in the tables below.

General Information

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride | [3] |

| Synonyms | F-11356, F-12640 | [3] |

| CAS Number | 170911-68-9 | [4] |

| Chemical Formula | C23H25N5O2 · HCl | [4] |

| Molecular Weight | 439.94 g/mol | [4] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | Data not available | |

| pKa (Predicted) | 16.72 ± 0.30 | [1] |

| Solubility | Soluble to 50 mM in DMSO | |

| Appearance | Solid powder | [3] |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

| Condition | Recommendation | Source(s) |

| Short-term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) | [3] |

| Long-term Storage | -20 °C (months to years) | [3] |

| Shipping | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping and time spent in Customs. | [3] |

Pharmacological Properties

Donitriptan is a high-affinity agonist at both the 5-HT1B and 5-HT1D receptors.[5] Its binding affinity is presented in the table below.

| Target | pKi | Source(s) |

| 5-HT1B Receptor | 9.4 | [6] |

| 5-HT1D Receptor | 9.3 | [6] |

Mechanism of Action & Signaling Pathway

As a 5-HT1B/1D receptor agonist, Donitriptan's therapeutic effects are believed to be mediated through the activation of these G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events, ultimately resulting in the desired physiological response.

The binding of Donitriptan to the 5-HT1B/1D receptors, which are coupled to inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of protein kinase A (PKA), leading to downstream effects on cellular function, including the inhibition of neurotransmitter release.

Experimental Protocols

5-HT1B/1D Receptor Binding Assay (General Protocol)

This assay is designed to determine the binding affinity of a compound for the 5-HT1B and 5-HT1D receptors.

References

Donitriptan Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan hydrochloride is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated for the treatment of migraine.[1] This technical guide provides a detailed overview of its molecular structure, chemical properties, synthesis, and mechanism of action. The information is intended to support research and development activities within the scientific community.

Molecular Structure and Chemical Identity

This compound is chemically known as 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride.[2] The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.

Molecular Formula: C23H26ClN5O2[2]

IUPAC Name: 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride[2]

CAS Number: 170911-68-9[2][3][4]

Synonyms: Donitriptan HCl, F-12640, F12640[2]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 439.94 g/mol | [2][3][4] |

| Exact Mass | 439.1775 | [2] |

| Elemental Analysis | C: 62.79%, H: 5.96%, Cl: 8.06%, N: 15.92%, O: 7.27% | [2] |

| Purity | ≥98% | |

| Solubility | Soluble to 50 mM in DMSO | |

| pKi (5-HT1B Receptor) | 9.4 | [4][5] |

| pKi (5-HT1D Receptor) | 9.3 | [4][5] |

Mechanism of Action and Signaling Pathway

Donitriptan is a high-efficacy agonist at the 5-HT1B and 5-HT1D receptors.[4] These receptors are G-protein coupled receptors, and their activation by an agonist like Donitriptan is believed to mediate its anti-migraine effects. The proposed mechanism involves cranial vasoconstriction and inhibition of trigeminal nerve signaling.

Caption: Agonism of Donitriptan at 5-HT1B/1D receptors.

Experimental Protocols

Synthesis of Donitriptan

Several synthetic routes for Donitriptan have been described. A common pathway involves the protection of serotonin, followed by a series of reactions to introduce the piperazine benzonitrile moiety, and concluding with deprotection to yield the final compound.

The following diagram outlines a generalized synthetic workflow.

Caption: Generalized synthetic workflow for Donitriptan.

A described method involves the protection of the amino group of serotonin with a tert-butoxycarbonyl (Boc) group. This is followed by O-alkylation and subsequent coupling with a phenylpiperazine derivative. The final step is the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid to yield Donitriptan.

Another approach involves the condensation of 2-[3-(2-aminoethyl)-1H-indol-5-yloxy]acetic acid with 4-(1-piperazinyl)benzonitrile using ethyl chloroformate, followed by deprotection with methanesulfonic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound can be performed using reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode. Detection is commonly achieved using a UV detector at a wavelength where the chromophores of the molecule absorb, such as 220-280 nm.

Mass Spectrometry (MS): The identity of the synthesized compound can be confirmed by mass spectrometry. Electrospray ionization (ESI) is a suitable method. The expected protonated molecule [M+H]+ for the free base would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (C23H25N5O2), which is approximately 404.3.[6]

Biological Activity

Donitriptan demonstrates high affinity and efficacy as an agonist for both 5-HT1B and 5-HT1D receptors.[4] Its biological effects, relevant to its potential as an anti-migraine agent, include the inhibition of capsaicin-induced external carotid vasodilation and the production of selective carotid vasoconstriction in animal models. Studies in anesthetized pigs have shown that Donitriptan selectively decreases jugular venous oxygen saturation, providing further insight into its mechanism of action.[2]

Storage and Handling

For short-term storage, this compound should be kept at 0-4°C. For long-term preservation, it is recommended to store the compound at -20°C, protected from light and moisture.[2] It is intended for research use only and not for human or veterinary use.[2]

References

The Discovery and Development of Donitriptan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan (F-11356) is a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1] As a member of the triptan class of drugs, its mechanism of action is centered on the well-established role of these receptors in the pathophysiology of migraine.[2] Developed by Pierre Fabre, donitriptan demonstrated promising preclinical characteristics, including high receptor affinity and robust functional activity, distinguishing it from other triptans.[3] Despite advancing to Phase II clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and preclinical development of donitriptan, including its pharmacological profile, key experimental data, and the signaling pathways involved in its mechanism of action.

Introduction

The triptan class of drugs revolutionized the acute treatment of migraine by providing a targeted therapeutic approach. Their development was based on the understanding that activation of 5-HT1B and 5-HT1D receptors could lead to the constriction of painfully dilated cranial blood vessels, inhibition of the release of vasoactive neuropeptides from trigeminal nerve endings, and modulation of pain signaling in the brainstem.[2]

Donitriptan emerged as a second-generation triptan with a pharmacological profile suggesting potential advantages over existing therapies. Its chemical structure, 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile, was designed to optimize its interaction with the target receptors. Preclinical studies highlighted its high affinity and, notably, its high intrinsic activity at both 5-HT1B and 5-HT1D receptors, suggesting a more robust biological response compared to other triptans.[3]

Mechanism of Action

Donitriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

The therapeutic effects of donitriptan in migraine are believed to be mediated through three primary mechanisms:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[2]

-

Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[2]

-

Inhibition of Nociceptive Neurotransmission: Activation of 5-HT1B/1D receptors in the trigeminal nucleus caudalis of the brainstem is thought to inhibit the transmission of pain signals.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for donitriptan from preclinical studies.

Table 1: Receptor Binding Affinity of Donitriptan

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| 5-HT1B | Human | 0.079 - 0.40 | 9.4 | [1] |

| 5-HT1D | Human | 0.063 - 0.50 | 9.3 | [1] |

| 5-HT2A | Human | - | - | [1] |

Table 2: In Vitro Efficacy and Functional Activity of Donitriptan

| Assay | Receptor Subtype | Emax (%) | EC50 (nM) | Reference |

| GTPγS Binding | 5-HT1B | 94 | - | [1] |

| GTPγS Binding | 5-HT1D | 97 | - | [1] |

| Functional Activity | 5-HT2A | - | 7.9 | [1] |

Key Preclinical Experiments and Methodologies

The pharmacological profile of donitriptan was characterized through a series of in vitro and in vivo experiments. The following are detailed, representative protocols for these key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of donitriptan for 5-HT1B and 5-HT1D receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared from a stable cell line (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]5-HT or a selective radiolabeled antagonist), and varying concentrations of donitriptan.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of donitriptan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To determine the functional agonist activity and efficacy (Emax) of donitriptan at 5-HT1B and 5-HT1D receptors.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are used.

-

Assay Conditions: The assay is performed in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS. Varying concentrations of donitriptan are added to the reaction mixture.

-

Incubation: The reaction is initiated by the addition of the cell membranes and incubated at 30°C for a specified time.

-

Termination and Separation: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified.

-

Data Analysis: Basal binding is measured in the absence of any agonist. The net stimulation of [35S]GTPγS binding by donitriptan is calculated by subtracting the basal binding. The EC50 (the concentration of donitriptan that produces 50% of its maximal effect) and Emax (the maximal stimulation as a percentage of a reference full agonist like 5-HT) are determined using non-linear regression.

In Vitro Vasoconstriction Assay

Objective: To assess the ability of donitriptan to constrict isolated blood vessels.

Methodology:

-

Tissue Preparation: Segments of rabbit saphenous vein or other suitable arteries are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The tissues are connected to an isometric force transducer to record changes in tension.

-

Experimental Protocol: After an equilibration period, a reference vasoconstrictor (e.g., potassium chloride) is added to assess tissue viability. Following washout, cumulative concentrations of donitriptan are added to the organ bath, and the resulting contractile responses are recorded.

-

Data Analysis: The contractile response to each concentration of donitriptan is expressed as a percentage of the maximal contraction induced by the reference substance. Concentration-response curves are constructed, and the EC50 and Emax values are determined.

Signaling Pathways and Experimental Workflows

Donitriptan-Mediated 5-HT1B/1D Receptor Signaling

The following diagram illustrates the intracellular signaling pathway activated by donitriptan at 5-HT1B/1D receptors.

Caption: Donitriptan signaling pathway.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel triptan like donitriptan.

Caption: In vitro characterization workflow.

Clinical Development and Discontinuation

Donitriptan progressed through preclinical development and entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.[3] Subsequently, it advanced to Phase II clinical trials to evaluate its efficacy in the acute treatment of migraine. However, the development of donitriptan was discontinued after the completion of these Phase II studies.

The specific reasons for the discontinuation of donitriptan's development have not been publicly disclosed by the developing company. In the pharmaceutical industry, the decision to halt the development of a drug candidate can be based on a variety of factors, including but not limited to:

-

Insufficient Efficacy: The drug may not have demonstrated a statistically significant or clinically meaningful benefit over placebo or existing treatments in the target patient population.

-

Unfavorable Side Effect Profile: The incidence or severity of adverse events may have been deemed unacceptable.

-

Pharmacokinetic Challenges: Issues with absorption, distribution, metabolism, or excretion (ADME) could have made it difficult to achieve and maintain therapeutic concentrations.

-

Strategic Business Decisions: The company may have shifted its research and development priorities or determined that the commercial landscape was not favorable for the new drug.

Without a formal announcement or publication of the Phase II trial results, the precise rationale for halting the development of donitriptan remains speculative.

Conclusion

Donitriptan was a promising 5-HT1B/1D receptor agonist that exhibited high affinity and efficacy in preclinical models, suggesting it could be a potent and effective treatment for migraine. Its development program provided valuable insights into the structure-activity relationships of triptans and the importance of high intrinsic activity at the target receptors. Although it did not reach the market, the study of donitriptan has contributed to the broader understanding of migraine pathophysiology and the pharmacology of anti-migraine agents. The lack of publicly available data from its clinical trials underscores the challenges and complexities of drug development, where promising preclinical candidates do not always translate into successful therapeutics.

References

Pharmacological Profile of Donitriptan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan hydrochloride (developmental code name F-11356) is a potent and high-efficacy serotonin (5-HT) receptor agonist with a strong affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1] Investigated as a potential treatment for migraine, its development was discontinued after reaching Phase II clinical trials.[2] This guide provides a comprehensive overview of the pharmacological profile of Donitriptan, summarizing its receptor binding affinity, functional activity, and key preclinical findings. It includes detailed experimental protocols for assays relevant to its characterization and visual representations of its mechanism of action.

Introduction

Donitriptan is a tryptamine derivative developed for the acute treatment of migraine.[2] Like other triptans, its therapeutic rationale is based on its ability to act as an agonist at 5-HT1B and 5-HT1D receptors.[2][3] Activation of these receptors is thought to alleviate migraine through a combination of mechanisms, including vasoconstriction of painfully dilated intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[3] Donitriptan was designed to have high potency and intrinsic activity at these target receptors.[4]

Receptor Binding Profile

Donitriptan exhibits high affinity for human 5-HT1B and 5-HT1D receptors. The available quantitative data on its binding affinities are summarized in the table below.

| Receptor Subtype | pKi | Ki (nM) | Species |

| 5-HT1B | 9.4[1] | 0.079–0.40[2] | Human |

| 5-HT1D | 9.3[1] | 0.063–0.50[2] | Human |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Pharmacodynamics

Donitriptan is characterized as a high-efficacy, near-full agonist at both 5-HT1B and 5-HT1D receptors.[2]

In Vitro Functional Activity

Donitriptan has demonstrated potent functional activity in various in vitro assays, consistent with its agonist action at Gi/o-coupled 5-HT1B/1D receptors.

| Assay | Effect | Quantitative Data |

| Forskolin-induced cAMP formation | Potent inhibition[5] | Specific EC50 values are not publicly available. |

| [35S]GTPγS Binding | Enhanced specific binding[5] | Specific EC50 values are not publicly available. |

| Ca2+-dependent K+ current in trigeminal ganglion neurons | More potent and larger amplitude increases than sumatriptan[5] | Specific quantitative data are not publicly available. |

| Contraction of rabbit isolated saphenous vein | More potent than other tryptamine derivatives[5] | Specific EC50 values are not publicly available. |

| 5-HT2A Receptor Activation | Potent agonist[2] | EC50 = 7.9 nM[2] |

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the in vivo activity of Donitriptan.

| Animal Model | Effect |

| Anesthetized pigs | Dose-dependent decrease in carotid blood flow, primarily through selective constriction of arteriovenous anastomoses.[5] |

| Conscious dogs | Long-lasting, dose-dependent decreases in unilateral carotid blood flow at oral doses from 0.63 mg/kg, without affecting heart rate.[5] |

| Guinea pigs | Evoked hypothermic responses, suggesting central nervous system penetration.[5] |

| Canine model | Inhibition of capsaicin-induced external carotid vasodilation, mediated by 5-HT1B receptors. |

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, bioavailability) from preclinical and clinical studies are not publicly available. Its development was halted after Phase I/II clinical trials, and comprehensive data from these studies have not been published.[4]

Signaling Pathways

As an agonist of 5-HT1B and 5-HT1D receptors, which are Gi/o-protein coupled, Donitriptan initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Inhibition of Forskolin-Stimulated cAMP Formation

This assay determines the ability of Donitriptan to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.

Protocol:

-

Cell Culture: Culture cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells into 96- or 384-well microplates at a predetermined density and incubate overnight.

-

Compound Addition: On the day of the assay, replace the culture medium with an assay buffer. Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (typically at its EC80) to all wells except the negative control and incubate for a further specified period (e.g., 15-30 minutes) at 37°C.

-

Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Generate a concentration-response curve by plotting the percentage of inhibition of the forskolin response against the logarithm of the Donitriptan concentration. Calculate the IC50 value using non-linear regression analysis.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the 5-HT1B or 5-HT1D receptors.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.

-

Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound, GDP, and [35S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the stimulated binding against the logarithm of the Donitriptan concentration to determine the EC50 and Emax values.

Whole-Cell Patch Clamp of Trigeminal Ganglion Neurons

This electrophysiological technique is used to measure the effect of Donitriptan on ion channel activity in individual neurons.

Protocol:

-

Neuron Isolation: Acutely dissociate trigeminal ganglion neurons from a suitable animal model.[6]

-

Recording Setup: Place the coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Pipette Preparation: Pull glass microelectrodes and fill them with an internal solution.

-

Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential and record baseline ion currents.

-

Drug Application: Apply this compound via the perfusion system and record the resulting changes in membrane currents.

-

Data Analysis: Analyze the recorded currents to determine the effect of Donitriptan on specific ion channels, such as Ca2+-dependent K+ channels.

Isolated Tissue Bath for Vasoconstriction

This ex vivo method assesses the contractile response of isolated blood vessels to Donitriptan.

Protocol:

-

Tissue Preparation: Dissect the desired blood vessel (e.g., rabbit saphenous vein or canine carotid artery) and cut it into rings.

-

Mounting: Mount the tissue rings in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the bath in a cumulative manner.

-

Tension Measurement: Record the isometric tension generated by the tissue rings in response to each concentration of the drug.

-

Data Analysis: Plot the contractile response against the logarithm of the Donitriptan concentration to determine the EC50 and Emax for vasoconstriction.

Conclusion

This compound is a potent and high-efficacy 5-HT1B/1D receptor agonist that demonstrated promising preclinical activity for the treatment of migraine. Its pharmacological profile is characterized by high affinity for its target receptors and robust functional agonism in both in vitro and in vivo models. Despite its promising preclinical and early clinical profile, its development was discontinued. The data and protocols presented in this guide provide a comprehensive overview of the pharmacological characteristics of Donitriptan for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Donitriptan - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and pharmacodynamics of the triptan antimigraine agents: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. Trigeminal ganglion whole-cell patch clamp recording protocol for voltage-activated ion currents analysis f... [protocols.io]

Donitriptan Hydrochloride: A Technical Guide to a High-Efficacy 5-HT1B/1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donitriptan hydrochloride, also known as F-11356, is a potent and high-efficacy serotonin 5-HT1B/1D receptor agonist that was investigated as a potential treatment for migraine headaches.[1][2] As a member of the triptan class of drugs, its primary mechanism of action is centered on the modulation of the serotonergic system, which is critically implicated in the pathophysiology of migraine.[3][4] Donitriptan, a novel arylpiperazide derivative of 5-hydroxytryptamine (5-HT), was designed to possess higher potency and intrinsic activity at 5-HT1B/1D receptors compared to earlier tryptamine-based derivatives like sumatriptan.[5] Although its development was discontinued after Phase II clinical trials, the preclinical and early clinical data for donitriptan provide valuable insights into the pharmacology of 5-HT1B/1D agonists and their therapeutic potential.[6][7] This technical guide provides an in-depth overview of the core pharmacological and experimental aspects of this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride |

| CAS Number | 170911-68-9 (HCl), 170912-52-4 (free base)[8] |

| Molecular Formula | C23H26ClN5O2[8] |

| Molecular Weight | 439.94 g/mol [8] |

Mechanism of Action

Donitriptan is a selective and high-affinity agonist for the 5-HT1B and 5-HT1D receptor subtypes.[6] The therapeutic rationale for 5-HT1B/1D agonists in migraine treatment is based on their ability to:

-

Induce Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of painfully dilated intracranial blood vessels leads to their constriction.[4][9]

-

Inhibit Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[4][9]

-

Inhibit Nociceptive Neurotransmission: 5-HT1B/1D agonists can suppress nociceptive signaling within the trigeminal nucleus caudalis in the brainstem, a key relay center for headache pain.[4]

Donitriptan was developed to exhibit high intrinsic activity at these receptors, potentially offering improved therapeutic efficacy over existing triptans.[1]

Signaling Pathways

Activation of 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory Gi/o proteins.[10] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of protein kinase A (PKA).[10]

Furthermore, 5-HT1B/1D receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[1] The dissociation of the Gβγ subunit from the Gαi/o subunit can also lead to the modulation of ion channels, such as an increase in K+ conductance and a decrease in Ca2+ conductance, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[10]

Caption: 5-HT1B/1D Receptor Signaling Cascade.

Pharmacological Data

Donitriptan exhibits high affinity and efficacy at both human 5-HT1B and 5-HT1D receptors. Its pharmacological profile has been compared to that of sumatriptan, the first-in-class triptan.

In Vitro Binding and Functional Activity

| Compound | 5-HT1B pKi | 5-HT1D pKi | 5-HT1B Emax | 5-HT1D Emax | 5-HT2A EC50 (nM) |

| Donitriptan | 9.4[3][11] | 9.3[3][11] | 94%[7] | 97%[7] | 7.9[7] |

| Sumatriptan | 7.8[3] | 8.5[3] | - | - | - |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Emax represents the maximal efficacy. A higher pKi indicates a higher binding affinity.

Functional assays have demonstrated the high intrinsic activity of donitriptan. In C6 cells expressing human 5-HT1B or 5-HT1D receptors, donitriptan potently inhibited forskolin-induced cAMP formation and stimulated [35S]GTPγS binding to a greater extent than tryptamine derivatives, with an efficacy comparable to 5-HT itself.[5]

In Vivo Preclinical Data

Preclinical studies in animal models have highlighted the potent in vivo activity of donitriptan.

| Species | Model | Effect of Donitriptan | Comparison with other Triptans |

| Anesthetized Pig | Carotid Vasoconstriction | Potent, long-lasting, and greater amplitude vasoconstrictor responses.[5] | More potent than tryptamine derivatives.[5] |

| Conscious Dog | Unilateral Carotid Blood Flow | Long-lasting, dose-dependent decreases at doses from 0.63 mg/kg p.o. without affecting heart rate.[5] | In contrast to sumatriptan, naratriptan, or zolmitriptan.[5] |

| Guinea Pig | Hypothermia | Evoked hypothermic responses, suggesting brain penetration.[5] | - |

| Dog | Capsaicin-induced external carotid vasodilation | Significantly attenuated vasodilator responses.[3] | Sumatriptan did not affect this response.[3] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1B/1D Receptors

This protocol outlines a general method for determining the binding affinity of a test compound like donitriptan to 5-HT1B/1D receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1B and 5-HT1D receptors.

Materials:

-

Receptor Source: Membranes from cells stably expressing cloned human 5-HT1B or 5-HT1D receptors.

-

Radioligand: A suitable radiolabeled ligand, such as [3H]-GR125743 or [125I]-iodocyanopindolol.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand, such as 5-HT or sumatriptan.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G proteins coupled to the 5-HT1B/1D receptors upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at 5-HT1B/1D receptors.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1B or 5-HT1D receptor.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure binding of [35S]GTPγS is agonist-dependent.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, pre-incubate the membranes with GDP in the assay buffer. Add varying concentrations of the test compound.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression analysis.

Conclusion

This compound is a potent and high-efficacy 5-HT1B/1D receptor agonist that demonstrated promising preclinical activity.[5] Its pharmacological profile, characterized by high affinity and intrinsic activity, distinguishes it from other triptans and underscores the potential therapeutic advantages of high-efficacy agonism at these receptors for the acute treatment of migraine.[1][5] Although its clinical development was halted, the data generated from the study of donitriptan continue to be of significant interest to researchers in the fields of pharmacology and drug development, particularly those focused on serotonergic signaling and the treatment of primary headache disorders. The detailed methodologies and comparative data presented in this guide serve as a valuable technical resource for professionals in these areas.

References

- 1. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Donitriptan, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Donitriptan - Wikipedia [en.wikipedia.org]

- 8. Triptans (serotonin, 5-HT1B/1D agonists) in migraine: detailed results and methods of a meta-analysis of 53 trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Brain Penetrant Capabilities of Donitriptan Hydrochloride: A Technical Guide

Disclaimer: Publicly available, peer-reviewed data on the specific brain penetrant capabilities of Donitriptan hydrochloride is limited, as its clinical development was discontinued after Phase II trials. This guide provides a comprehensive overview of the methodologies and data expected for a compound of this class, based on research into other triptans and central nervous system (CNS) drug development protocols. The quantitative data presented herein is illustrative and should be regarded as hypothetical.

Introduction to this compound

Donitriptan is a novel arylpiperazide derivative of 5-hydroxytryptamine (5-HT) designed as a high-affinity, high-efficacy agonist for the 5-HT1B and 5-HT1D receptors. Developed by Pierre Fabre, it was investigated for the acute treatment of migraine.[1] Unlike many other triptans, which are tryptamine derivatives, Donitriptan was designed to leverage the higher potency and intrinsic activity of 5-HT itself at these receptors. Preclinical studies indicated that Donitriptan exhibits potent vasoconstrictor effects on carotid arteries and, notably, elicits hypothermic responses in guinea pigs following oral administration, suggesting that the compound accesses the central nervous system.[2] However, detailed pharmacokinetic studies quantifying its passage across the blood-brain barrier (BBB) are not available in the public domain.

This technical guide outlines the core experimental protocols and data analysis frameworks that would be employed to fully characterize the brain penetration of this compound.

Mechanism of Action and Rationale for CNS Penetration

Triptans primarily exert their anti-migraine effects through three proposed mechanisms:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors on dilated intracranial arteries leads to their constriction.[3]

-

Peripheral Neuronal Inhibition: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).

-

Central Pain Pathway Modulation: Inhibition of nociceptive neurotransmission within the trigeminal nucleus caudalis in the brainstem.[3]

While the first two mechanisms are primarily peripheral, the third implies a central site of action, necessitating penetration of the BBB. The common CNS-related side effects of other triptans, such as dizziness and somnolence, further support the hypothesis that these molecules enter the brain to some extent.[4] Therefore, quantifying the brain penetration of a novel triptan like Donitriptan is critical to understanding its full pharmacological profile.

Signaling Pathway of 5-HT1B/1D Receptor Agonists

The signaling cascade initiated by Donitriptan binding to 5-HT1B/1D receptors is depicted below. These G-protein coupled receptors (GPCRs) couple to inhibitory Gi/Go proteins.

Caption: 5-HT1B/1D receptor activation pathway.

Quantitative Assessment of Brain Penetration

To characterize the brain penetrant capabilities of Donitriptan, a series of in vitro and in vivo studies would be necessary. The key metric derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the extent of CNS penetration considering protein binding in both compartments.

Hypothetical In Vivo Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic parameters for Donitriptan in a preclinical rodent model, compared to other known triptans.

| Parameter | Donitriptan (Hypothetical) | Sumatriptan | Eletriptan |

| Dose (mg/kg, IV) | 1.0 | 1.0 | 1.0 |

| Plasma Half-life (t1/2, h) | 3.5 | 2.0 | 4.0 |

| Plasma Protein Binding (%) | 25 | 14-21 | 85 |

| Brain Tissue Binding (%) | 40 | 25 | 60 |

| Total Brain-to-Plasma Ratio (Kp) | 0.20 | 0.15 | 0.30 |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.15 | 0.045 | 0.058 |

Data for Sumatriptan and Eletriptan are illustrative and based on published findings.[4]

Hypothetical In Vitro Permeability Data

In vitro models are used to assess passive permeability and the potential for active transport across the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based transwell assays are standard.

| Assay | Donitriptan (Hypothetical) | Sumatriptan |

| PAMPA-BBB Pe (10-6 cm/s) | 4.5 | 1.2 |

| MDCK-MDR1 Papp, A-B (10-6 cm/s) | 3.8 | 0.9 |

| MDCK-MDR1 Papp, B-A (10-6 cm/s) | 9.5 | 4.5 |

| Efflux Ratio (ER) | 2.5 | 5.0 |

An Efflux Ratio (ER) > 2 is indicative of active efflux, likely by transporters such as P-glycoprotein (P-gp).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of brain penetration.

In Vivo Brain Microdialysis Protocol

This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal, providing the most accurate data for calculating Kp,uu.

Objective: To determine the time-course of unbound Donitriptan concentrations in the brain ISF and blood simultaneously.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Microdialysis probes (e.g., 4 mm membrane, 20 kDa cutoff)

-

Stereotaxic apparatus

-

Microinfusion pump

-

Fraction collector

-

LC-MS/MS system for bioanalysis

-

This compound, vehicle solution (e.g., saline)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., striatum or prefrontal cortex). Implant a second catheter into the jugular vein for blood sampling. Allow the animal to recover for 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: Collect dialysate samples for at least 60 minutes to establish a stable baseline.

-

Drug Administration: Administer this compound intravenously (e.g., 1 mg/kg bolus).

-

Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20 minutes) for 4-6 hours. Collect time-matched blood samples from the jugular vein catheter.

-

Probe Calibration: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method.

-

Bioanalysis: Analyze the concentration of Donitriptan in dialysate and plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Correct the dialysate concentrations for in vivo recovery to determine the unbound brain concentration (Cu,brain). Calculate the unbound plasma concentration (Cu,plasma) from total plasma concentration and plasma protein binding data. Calculate Kp,uu as the ratio of the Area Under the Curve (AUC) for Cu,brain to the AUC for Cu,plasma.

Caption: Workflow for an in vivo brain microdialysis study.

In Vitro BBB Model Protocol (MDCK-MDR1 Assay)

This assay is used to determine a compound's passive permeability and its susceptibility to efflux by the P-gp transporter, a key component of the BBB.

Objective: To measure the bidirectional permeability of Donitriptan across a polarized monolayer of MDCK cells overexpressing the human MDR1 gene (P-gp).

Materials:

-

MDCK-MDR1 cells

-

Transwell inserts (e.g., 12-well, 0.4 µm pore size)

-

Cell culture medium and supplements

-

Transport buffer (HBSS)

-

This compound and reference compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a high density.

-

Monolayer Formation: Culture the cells for 3-5 days to allow the formation of a confluent, polarized monolayer.

-

Integrity Check: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

Permeability Assay (Apical to Basolateral, A-B):

-

Wash the monolayer with pre-warmed HBSS.

-

Add Donitriptan solution in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and from the donor chamber at t=0 and t=120 min.

-

-

Permeability Assay (Basolateral to Apical, B-A):

-

Repeat the process in the reverse direction, adding the drug to the basolateral chamber and sampling from the apical chamber.

-

-

Bioanalysis: Quantify the concentration of Donitriptan in all samples using LC-MS/MS.

-

Data Analysis:

-